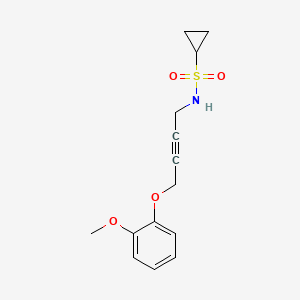
Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate, also known as TBQ, is a heterocyclic organic chemical. It is primarily used in pharmaceutical and chemical research. The compound has a molecular weight of 253.34 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 6-oxooctahydro-1 (2H)-quinolinecarboxylate . The Inchi Code for the compound is 1S/C14H23NO3/c1-14 (2,3)18-13 (17)15-8-4-5-10-9-11 (16)6-7-12 (10)15/h10,12H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Applications De Recherche Scientifique
Novel Tert-Butoxycarbonylation Reagent
The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is highlighted for its application as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective, yields high results, and operates under mild conditions without the need for a base, showcasing the compound's utility in modifying various molecules for further scientific research and drug synthesis (Saito, Ouchi, & Takahata, 2006).
Synthetic Studies on Marine Drugs
In marine drug development, derivatives of 4H-Chromene-2-carboxylic acid, a structure related to tert-butyl 6-oxo-decahydroquinoline-1-carboxylate, have been synthesized for activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This includes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate, indicating the role of tert-butyl isoquinoline derivatives in the development of potential antitumor agents (Li et al., 2013).
Modulation of Ethoxyquin Genotoxicity
The compound N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives have been synthesized and used to study the modulation of ethoxyquin genotoxicity in human lymphocytes. Ethoxyquin, an antioxidant used in animal feed, has been shown to cause DNA breaks, and the study aimed to evaluate the role of free radicals and cellular repair systems in mitigating this genotoxicity, demonstrating the compound's relevance in toxicological research (Skolimowski et al., 2010).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) represents a novel synthetic quinoline developed as part of a public-private partnership aimed at creating affordable and effective antimalarial drugs. This molecule was selected for its excellent activity against Plasmodium falciparum in vitro and in vivo, showcasing the use of tert-butyl isoquinoline derivatives in addressing global health challenges like malaria (O’Neill et al., 2009).
CFTR Potentiator Development
The discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) highlights the application of tert-butyl isoquinoline derivatives in developing drugs for cystic fibrosis. Ivacaftor is a potent and orally bioavailable CFTR (cystic fibrosis transmembrane conductance regulator) potentiator, approved by the FDA for treating CF patients with specific mutations. This underscores the compound's significance in targeted drug therapy (Hadida et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 6-oxo-2,3,4,4a,5,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDOUHWCXIKCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


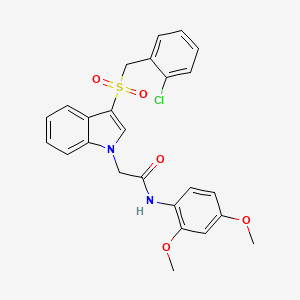
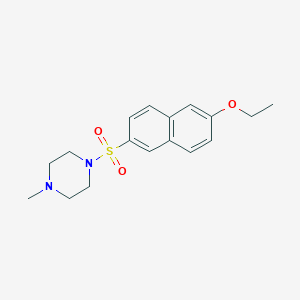
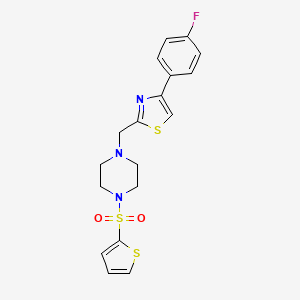
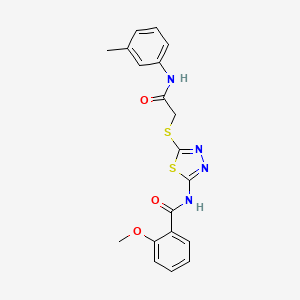
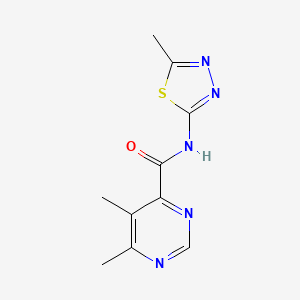
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2652510.png)
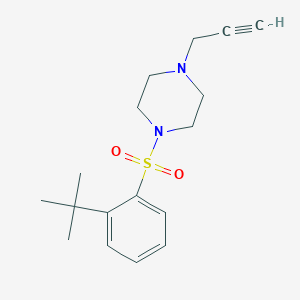
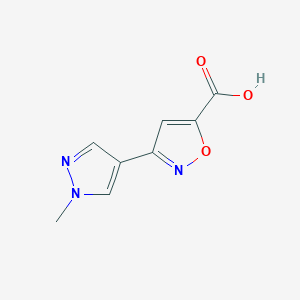
![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2652513.png)
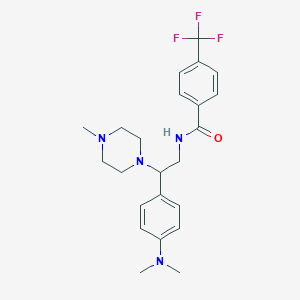

![3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid](/img/structure/B2652522.png)
